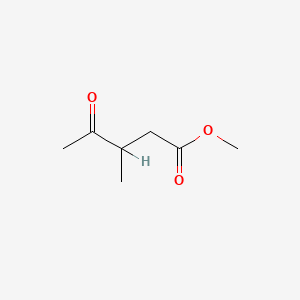

Methyl 3-methyl-4-oxopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWCQWVJGUAQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948087 | |

| Record name | Methyl 3-methyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25234-83-7 | |

| Record name | Pentanoic acid, 3-methyl-4-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-methyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-methyl-4-oxopentanoate (CAS No. 25234-83-7), a keto ester of interest in organic synthesis and potentially in the development of novel chemical entities. This document collates available chemical data, presents computed properties, and outlines putative experimental protocols. Due to the limited availability of experimental data for this specific compound, information from structurally similar molecules is referenced for guidance, with appropriate caveats. All quantitative data is summarized in structured tables, and key conceptual workflows are visualized using diagrams.

Chemical Identity and Properties

This compound is an organic compound containing both a ketone and a methyl ester functional group. Its chemical structure and basic properties are well-defined.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 25234-83-7 | [1] |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1] |

| InChI | InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3 | [1][2] |

| InChIKey | DPWCQWVJGUAQCY-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(CC(=O)OC)C(=O)C | [1] |

| Synonyms | Pentanoic acid, 3-methyl-4-oxo-, methyl ester | [1][2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 144.078644241 Da | PubChem |

| Topological Polar Surface Area | 43.4 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 140 | PubChem |

Note: The properties listed in Table 2 are computationally derived and have not been experimentally verified. Source: PubChem CID 141183.[1]

Table 3: Available Experimental Properties

| Property | Value | Conditions | Source |

| Kovats Retention Index | 1532 | Standard polar | NIST Mass Spectrometry Data Center |

Note: There is a notable lack of comprehensive, experimentally determined physical properties such as melting point, boiling point, and density for this compound in publicly available literature.

Putative Synthesis Protocol

Proposed Method: Acid-Catalyzed Esterification

This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The excess methanol serves to drive the equilibrium towards the formation of the methyl ester.

Experimental Workflow:

-

Reaction Setup: Combine 3-methyl-4-oxopentanoic acid with an excess of anhydrous methanol (e.g., 10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

-

Workup: After completion, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Caption: Proposed synthesis workflow for this compound.

Reactivity and Potential Applications

As a bifunctional molecule, this compound possesses two reactive centers: the ketone and the ester.

-

Ketone Group: The ketone can undergo nucleophilic addition, reduction to a secondary alcohol, or participate in condensation reactions at the alpha-carbon.

-

Ester Group: The ester can be hydrolyzed to the parent carboxylic acid, undergo transesterification, or react with nucleophiles such as Grignard reagents.

This dual functionality makes it a potentially versatile building block in organic synthesis for creating more complex molecules, which is a key area of interest for drug development professionals.

Caption: Reactivity of this compound's functional groups.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it is prudent to handle this chemical with the care afforded to new or uncharacterized substances. For guidance, the safety profile of the structurally related compound, Methyl 3-oxopentanoate (B1256331) (CAS 30414-53-0) , is provided below. This information should be used as a precautionary reference and not as a direct substitute for a specific SDS.

Table 4: Hazard and Precautionary Information for Methyl 3-oxopentanoate (CAS 30414-53-0)

| Category | Information | Reference |

| Potential Health Effects | May cause eye, skin, respiratory, and digestive tract irritation. Inhalation of high concentrations may lead to central nervous system depression. | [3][4] |

| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. | [3][4] |

| First Aid: Skin | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. | [4] |

| First Aid: Ingestion | Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water. Seek medical attention. | [3][4] |

| First Aid: Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention. | [3][4] |

| Handling | Wash thoroughly after handling. Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame. | [3][4] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. | [3][4] |

| Personal Protective Equipment | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. | [4][5] |

Disclaimer: The safety information provided is for a structurally similar compound and should be treated as a guideline. A full risk assessment should be conducted before handling this compound.

Conclusion

This compound is a keto ester with defined chemical identifiers but limited published experimental data. Its bifunctional nature suggests utility as a building block in organic synthesis. While a definitive synthesis protocol is not available, standard esterification procedures are expected to be effective. In the absence of specific safety data, handling should proceed with caution, referencing the safety profile of structurally related compounds. Further research is required to fully characterize the physical properties, reactivity, and potential applications of this compound.

References

- 1. This compound | C7H12O3 | CID 141183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Methyl 3-oxopentanoate(30414-53-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to Methyl 3-methyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of Methyl 3-methyl-4-oxopentanoate. While specific experimental data for this compound is limited in publicly available literature, this document compiles the available information and provides plausible scientific context based on the chemistry of its functional groups.

Compound Identification and Structure

This compound is a beta-keto ester with the IUPAC name This compound .[1] Its chemical structure consists of a pentanoate backbone with a methyl group at the 3-position and a ketone functional group at the 4-position.

Molecular Structure:

The presence of both a ketone and an ester functional group makes it a versatile intermediate in organic synthesis.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 25234-83-7 | [1][2] |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Synonyms | Pentanoic acid, 3-methyl-4-oxo-, methyl ester | [1][2] |

| Kovats Retention Index | 1532 (Standard polar column) | [1][3] |

| Topological Polar Surface Area | 43.37 Ų | [2] |

| Computed LogP | 0.7746 | [2] |

Spectroscopic Data

While detailed spectra are not provided here, the availability of various spectroscopic data has been documented, which is crucial for the identification and characterization of this compound.

| Spectrum Type | Source / Reference | Expected Key Features |

| ¹³C NMR | PubChem[1] | Signals corresponding to the ester and ketone carbonyl carbons, the methoxy (B1213986) carbon, and the aliphatic carbons. |

| GC-MS | PubChem, NIST[1][3] | A molecular ion peak and a fragmentation pattern characteristic of the structure. |

| IR | PubChem[1] | Strong absorption bands for the C=O stretching of the ketone and the ester groups. |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely reported. However, a plausible and common method for the synthesis of methyl esters from their corresponding carboxylic acids is the Fischer esterification . This reaction involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.

Proposed Synthetic Workflow: Fischer Esterification

Caption: Proposed synthesis of this compound via Fischer esterification.

Generalized Experimental Protocol for Fischer Esterification

This protocol is a generalized procedure based on the standard Fischer esterification reaction.

Materials:

-

3-Methyl-4-oxopentanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or another acid catalyst like p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-oxopentanoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether).

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolves.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude ester by distillation under reduced pressure to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the beta-keto ester moiety.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding.

Caption: Keto-enol tautomerism in this compound.

Enolate Formation and Alkylation

The α-hydrogen between the two carbonyl groups is acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with electrophiles, such as alkyl halides, in alkylation reactions.

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-methyl-4-oxopentanoic acid. As a β-keto acid, this intermediate is susceptible to decarboxylation upon heating, yielding a ketone.

Applications

Specific applications for this compound are not well-documented in the literature. However, β-keto esters are a well-established class of compounds that serve as crucial building blocks in organic synthesis. They are widely used in the pharmaceutical industry for the synthesis of more complex molecules and in the production of fine chemicals.

Conclusion

This compound is a β-keto ester with significant potential as an intermediate in organic synthesis. While detailed experimental data for this specific isomer is sparse, its chemical behavior can be reliably predicted based on the well-understood reactivity of its functional groups. The information and the proposed synthetic protocol provided in this guide serve as a valuable resource for researchers and professionals working in chemical synthesis and drug development.

References

Synthesis of Methyl 3-methyl-4-oxopentanoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of Methyl 3-methyl-4-oxopentanoate. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and organic synthesis. The core of this guide focuses on a well-established synthetic transformation: the Fischer esterification of the corresponding carboxylic acid precursor.

Introduction

This compound is a keto-ester of interest in various fields of chemical synthesis, potentially serving as a versatile building block for more complex molecules. Its synthesis can be efficiently achieved through the esterification of 3-methyl-4-oxopentanoic acid. This precursor is commercially available, simplifying the synthetic route to a single, high-yielding step. The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Scheme

The overall transformation is the esterification of 3-methyl-4-oxopentanoic acid with methanol (B129727) in the presence of an acid catalyst to yield this compound and water.

Chemical Equation:

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound via Fischer esterification. The data is based on typical yields and conditions for this type of reaction.

| Parameter | Value | Notes |

| Reactants | ||

| 3-Methyl-4-oxopentanoic acid | 1.0 equivalent | Commercially available solid. |

| Methanol | 10-20 equivalents (or as solvent) | Acts as both reactant and solvent to drive the equilibrium towards the product. |

| Catalyst | ||

| Concentrated Sulfuric Acid | 0.1-0.2 equivalents | A common and effective catalyst for Fischer esterification.[1][2] |

| Reaction Conditions | ||

| Temperature | Reflux (~65 °C for methanol) | The reaction is typically heated to the boiling point of the alcohol.[1][2] |

| Reaction Time | 2-6 hours | Reaction progress should be monitored by a suitable technique such as TLC or GC. |

| Yield | ||

| Typical Product Yield | 85-95% | Yields for Fischer esterifications are generally high, especially when an excess of the alcohol is used. |

| Product Properties | ||

| Molecular Formula | C7H12O3 | |

| Molecular Weight | 144.17 g/mol |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via Fischer esterification.

Materials:

-

3-Methyl-4-oxopentanoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Ethyl acetate (B1210297)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-oxopentanoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: While stirring the solution, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq). The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle or oil bath.[1][2]

-

Reaction Monitoring: Allow the reaction to proceed at reflux for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting carboxylic acid.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial reaction mixture).

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: If necessary, the crude product can be further purified by vacuum distillation to obtain the pure ester.

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Spectral Analysis of Methyl 3-methyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 3-methyl-4-oxopentanoate (C₇H₁₂O₃, Molar Mass: 144.17 g/mol ), a keto-ester of interest in various chemical syntheses. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a combination of predicted and characteristic spectral information, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule.

Data Presentation

The following tables summarize the predicted and characteristic spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 3.68 | Singlet | 3H | O-CH ₃ |

| 3.20 | Multiplet | 1H | CH -CH₃ |

| 2.65 | Doublet of Doublets | 1H | CH ₂ (diastereotopic) |

| 2.40 | Doublet of Doublets | 1H | CH ₂ (diastereotopic) |

| 2.15 | Singlet | 3H | C(=O)-CH ₃ |

| 1.15 | Doublet | 3H | CH-CH ₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) [ppm] | Assignment |

| 209.5 | C =O (Ketone) |

| 172.0 | C =O (Ester) |

| 51.8 | O-C H₃ |

| 48.5 | C H-CH₃ |

| 41.0 | C H₂ |

| 28.0 | C(=O)-C H₃ |

| 15.0 | CH-C H₃ |

Table 3: Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2975 | Medium-Strong | C-H | sp³ Stretch |

| ~1745 | Strong | C=O | Ester Stretch |

| ~1715 | Strong | C=O | Ketone Stretch |

| ~1450 | Medium | C-H | Bend |

| ~1170 | Strong | C-O | Ester Stretch |

Table 4: Mass Spectrometry (MS) Data - Predicted Fragmentation

| m/z | Proposed Fragment Ion |

| 144 | [M]⁺ (Molecular Ion) |

| 113 | [M - OCH₃]⁺ |

| 101 | [M - CH₃CO]⁺ |

| 87 | [CH₃COCH(CH₃)CH₂]⁺ |

| 71 | [M - COOCH₃]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-20 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean vial.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of CDCl₃ is recommended.

-

Add a small drop of TMS to the solution to serve as an internal standard.

-

Vortex the mixture until the sample is fully dissolved.

-

Using a pipette with a cotton or glass wool filter, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient for a sample of this concentration.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid sample onto the center of the ATR crystal.

-

Acquire the IR spectrum of the sample. Typically, a spectral range of 4000-400 cm⁻¹ is scanned.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Set up the GC with an appropriate column and temperature program to ensure good separation of the analyte from the solvent and any impurities.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200). Electron ionization (EI) at 70 eV is a common method for small molecules.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized, separated on the GC column, and then introduced into the mass spectrometer for ionization and analysis.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Physical and chemical properties of Methyl 3-methyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methyl-4-oxopentanoate is a keto-ester of significant interest in organic synthesis and potentially in the field of drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its potential, though currently underexplored, role in biological systems. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related molecules.

Chemical and Physical Properties

This compound, with the chemical formula C₇H₁₂O₃, is a constitutional isomer of other methyl oxopentanoates, and it is crucial to distinguish it from similar structures.[1][2][3] Its unique structural arrangement influences its chemical reactivity and physical characteristics.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 25234-83-7 | [3] |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| Canonical SMILES | CC(CC(=O)OC)C(=O)C | [3] |

| InChI Key | DPWCQWVJGUAQCY-UHFFFAOYSA-N | [3] |

Physicochemical Data

| Property | Value | Notes | Source |

| Boiling Point | Not available | Data for the related compound Methyl 4,4-dimethyl-3-oxopentanoate is 67-70 °C at 13 mmHg. | |

| Density | Not available | Data for the related compound Methyl 4,4-dimethyl-3-oxopentanoate is 0.99 g/mL at 25 °C. | |

| Solubility | Soluble in water and polar organic solvents. | Based on the properties of the related levulinic acid. | [4] |

| Topological Polar Surface Area | 43.4 Ų | Computed | [3] |

| logP (Octanol-Water Partition Coefficient) | 0.7746 | Computed | |

| Kovats Retention Index | 1532 | Standard polar column | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, general synthetic routes for related β-keto esters can be adapted.

Synthesis of Related β-Keto Esters (Representative Protocol)

A common method for synthesizing β-keto esters is the Claisen condensation. The following is a generalized protocol for a related compound, which could be adapted for the synthesis of this compound.

Reaction: Esterification of 3-Methyl-4-oxopentanoic acid.

Materials:

-

3-Methyl-4-oxopentanoic acid

-

Methanol (excess)

-

Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methyl-4-oxopentanoic acid in an excess of methanol.

-

Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography.

Characterization Methods

Standard spectroscopic techniques are employed to confirm the structure and purity of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound are not detailed in the available search results, general expectations for ¹H and ¹³C NMR spectra of β-keto esters can be described. The presence of keto-enol tautomerism would result in two sets of signals.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons, multiplets for the methine and methylene (B1212753) protons on the carbon backbone, and singlets for the two methyl groups. In the enol form, a vinyl proton signal and a broad hydroxyl proton signal would be observed.

-

¹³C NMR: Carbonyl carbons of the ketone and ester would appear at the downfield end of the spectrum. Signals for the methoxy (B1213986) carbon and the aliphatic carbons would be observed at characteristic chemical shifts.[3]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.[3]

-

Ketone C=O stretch: Typically observed around 1715 cm⁻¹.

-

Ester C=O stretch: Typically observed around 1740 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight (144.17 g/mol ) and characteristic fragment ions.[3][5]

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific biological activities and signaling pathway involvement of this compound. While its structural analog, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), is a well-known intermediate in the catabolism of the branched-chain amino acid leucine, a similar role for this compound has not been established.[6][7]

Research on the related compound, Methyl 4-methyl-3-oxopentanoate (B1262298), suggests potential biological activities, including the inhibition of reactive oxygen species production and anti-proliferative effects on tumor cells.[8] However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to structural differences.

Given the absence of documented signaling pathways for this compound, a diagrammatic representation cannot be provided at this time. Future research is necessary to elucidate any potential roles of this compound in biological systems.

Logical Relationships and Experimental Workflows

To stimulate further research into the properties and applications of this compound, a logical workflow for its synthesis and characterization is proposed.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

This compound presents an intriguing subject for further chemical and biological investigation. While its fundamental properties are partially characterized, significant gaps remain, particularly concerning its experimental physical data and its role in biological systems. The synthetic and characterization workflows outlined in this guide provide a framework for future studies. Elucidating the biological activity of this compound could open new avenues for its application in drug development and other scientific disciplines. Further research is strongly encouraged to unlock the full potential of this molecule.

References

- 1. Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | Benchchem [benchchem.com]

- 2. Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H12O3 | CID 141183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Levulinic acid - Wikipedia [en.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | FM57580 [biosynth.com]

Methyl 3-methyl-4-oxopentanoate synonyms and identifiers

An In-depth Technical Guide to Methyl 3-methyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound belonging to the class of keto esters. Its chemical structure incorporates both a ketone and a methyl ester functional group, making it a potentially versatile molecule in organic synthesis. This document provides a comprehensive overview of its known synonyms, chemical identifiers, and physicochemical properties. Due to the limited publicly available information on specific experimental protocols and biological activities for this compound, this guide also includes relevant information on closely related isomers to provide a broader context for potential applications and research directions.

Chemical Synonyms and Identifiers

A clear and unambiguous identification of a chemical compound is crucial for research and development. The following table summarizes the key synonyms and identifiers for this compound.

| Identifier Type | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 25234-83-7 | [1] |

| PubChem CID | 141183 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1] |

| InChI | InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3 | [1] |

| InChIKey | DPWCQWVJGUAQCY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(CC(=O)OC)C(=O)C | [1] |

| DSSTox Substance ID | DTXSID30948087 | [1] |

| Depositor-Supplied Synonyms | Pentanoic acid, 3-methyl-4-oxo-, methyl ester; methyl3-methyl-4-oxopentanoate; SCHEMBL17226123; AKOS010909371; 3-methyl-4-oxo-pentanoic acid methyl ester | [1] |

Quantitative Physicochemical and Spectroscopic Data

The following table outlines the available quantitative data for this compound. It is important to note that much of the available data is computationally predicted.

| Property | Value | Source & Notes |

| Molecular Weight | 144.1684 g/mol | NIST WebBook[2] |

| Kovats Retention Index | 1532 | NIST Mass Spectrometry Data Center (Standard polar column)[1] |

| Computed XLogP3 | 0.3 | PubChem (Predicted) |

| Computed Hydrogen Bond Donor Count | 0 | PubChem (Predicted) |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |

| Computed Rotatable Bond Count | 4 | PubChem (Predicted) |

| Computed Exact Mass | 144.078644241 Da | PubChem (Predicted) |

| Computed Monoisotopic Mass | 144.078644241 Da | PubChem (Predicted) |

| Computed Topological Polar Surface Area | 43.4 Ų | PubChem (Predicted) |

| Computed Heavy Atom Count | 10 | PubChem (Predicted) |

| Computed Complexity | 140 | PubChem (Predicted) |

Note: While PubChem lists the availability of 13C NMR, GC-MS, and vapor phase IR spectra, the detailed data is not readily accessible through the provided search results.

Experimental Protocols

General Protocol for Fischer Esterification of a Carboxylic Acid:

-

Reaction Setup: The carboxylic acid (4-methyl-3-oxopentanoic acid in the case of the isomer) is dissolved in an excess of methanol (B129727).[3]

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to the mixture.[3]

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by distillation or column chromatography.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of a keto ester like this compound, based on the Fischer esterification method.

Caption: General workflow for the synthesis and analysis of this compound.

Signaling Pathways and Biological Activity

There is currently a lack of specific information in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Research on its isomer, Methyl 4-methyl-3-oxopentanoate (B1262298), suggests potential biological relevance as its corresponding carboxylic acid, 4-methyl-3-oxopentanoic acid (also known as β-ketoisocaproic acid), is an intermediate in the metabolism of the amino acid leucine.[3] This suggests that this compound could potentially serve as a synthetic precursor to biologically relevant molecules.

The broader class of keto esters is known to be of interest in medicinal chemistry and drug development. For instance, derivatives of pentanoic acid have been investigated for their antimicrobial properties. However, without specific studies on this compound, any discussion of its biological role remains speculative.

Conclusion

This compound is a keto ester with well-defined chemical identifiers. While a comprehensive set of experimentally determined physicochemical properties is not available, computational data provides a useful starting point for research. The primary challenge for researchers interested in this molecule is the lack of detailed, published experimental protocols for its synthesis and the absence of studies on its biological activity. The information provided on related isomers suggests that standard organic synthesis techniques could be applicable for its preparation. Future research is needed to elucidate the specific properties and potential applications of this compound in chemistry and life sciences.

References

An In-depth Technical Guide to Methyl 3-methyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methyl-4-oxopentanoate, a β-keto ester, is a chemical compound of interest in organic synthesis and potentially in metabolic studies. This technical guide provides a comprehensive overview of its discovery and history within the broader context of β-keto ester synthesis, detailed experimental protocols for its preparation, and a summary of its physicochemical and spectroscopic properties. Furthermore, this document elucidates the metabolic context of its corresponding carboxylic acid, 3-methyl-4-oxopentanoic acid, an intermediate in the metabolism of the essential amino acid leucine (B10760876).

Discovery and History

Historically, the synthesis of β-keto esters became prominent with the discovery of the Claisen condensation in the late 19th century. This reaction, named after its discoverer Rainer Ludwig Claisen, involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. This method provided a versatile tool for the construction of carbon-carbon bonds and the synthesis of a wide array of carbonyl compounds.

Another cornerstone in the synthesis of esters, including this compound, is the Fischer esterification, developed by Emil Fischer and Arthur Speier in 1895. This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a widely used method for ester synthesis due to its simplicity and effectiveness.

The development of these and other synthetic methodologies has enabled the preparation of a vast library of β-keto esters, including this compound, for various research and industrial applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 25234-83-7 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Boiling Point | 185.8 °C at 760 mmHg | [2] |

| Melting Point | -75 °C | [2] |

| Density | ~0.993 g/cm³ | [2] |

| Refractive Index | 1.4265 | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data/Peaks | Reference |

| ¹H NMR | Expected signals for keto and enol tautomers. Keto form: characteristic singlet for the α-carbon protons (~3.4 ppm). Enol form: vinyl proton signal and a broad signal for the enolic hydroxyl proton. | [3] |

| ¹³C NMR | Data available in spectral databases. | [1] |

| Infrared (IR) | Keto tautomer: two distinct C=O stretching frequencies for the ketone (~1725 cm⁻¹) and the ester (~1745 cm⁻¹). | [3] |

| Mass Spectrometry (MS) | GC-MS data available in spectral databases. | [1][4] |

| Kovats Retention Index | Standard polar: 1532 | [1][5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Synthesis via Fischer Esterification of 3-Methyl-4-oxopentanoic Acid

This method involves the acid-catalyzed esterification of 3-methyl-4-oxopentanoic acid with methanol (B129727).

Materials:

-

3-Methyl-4-oxopentanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-oxopentanoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by distillation under reduced pressure.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Synthesis via Claisen Condensation

This method involves the base-catalyzed condensation of two ester molecules. For the synthesis of this compound, a crossed Claisen condensation between methyl acetate (B1210297) and methyl isobutyrate could be envisioned.

Materials:

-

Methyl acetate

-

Methyl isobutyrate

-

Strong base (e.g., sodium ethoxide, sodium hydride)

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

-

Dilute acid (e.g., hydrochloric acid) for neutralization

-

Extraction solvent (e.g., diethyl ether)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a strong base (e.g., sodium ethoxide) to an anhydrous solvent (e.g., ethanol).

-

Add a solution of methyl acetate in the anhydrous solvent dropwise to the base suspension with stirring under an inert atmosphere.

-

After the enolate formation is complete, add methyl isobutyrate dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting β-keto ester by vacuum distillation.

Caption: Claisen Condensation Workflow for this compound Synthesis.

Biological Context and Metabolic Pathway

Direct involvement of this compound in specific signaling pathways has not been documented in the available literature. However, its corresponding carboxylic acid, 3-methyl-4-oxopentanoic acid (also known as β-ketoisocaproic acid), is a known intermediate in the catabolism of the branched-chain amino acid (BCAA) leucine.[3]

Leucine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The breakdown of leucine occurs primarily in the mitochondria of muscle, adipose tissue, kidney, and liver.

The metabolic pathway of leucine is as follows:

-

Transamination: Leucine undergoes reversible transamination, catalyzed by branched-chain aminotransferase (BCAT), to form α-ketoisocaproate (KIC).

-

Oxidative Decarboxylation: KIC is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.

3-Methyl-4-oxopentanoic acid is an isomer of α-ketoisocaproate and is closely related to the intermediates in this critical metabolic pathway. Understanding the metabolism of leucine and its keto acid derivatives is of significant interest in the study of various metabolic diseases, including maple syrup urine disease, which is caused by a deficiency in the BCKDH complex.

Caption: Metabolic Context of 3-Methyl-4-oxopentanoic Acid in Leucine Catabolism.

Conclusion

This compound is a β-keto ester accessible through established synthetic routes such as Fischer esterification and Claisen condensation. While its direct biological roles are not yet well-defined, its structural relationship to key intermediates in leucine metabolism suggests potential areas for future research. This guide provides a foundational resource for scientists and researchers interested in the synthesis, characterization, and potential applications of this compound. Further investigation is warranted to fully elucidate its biological significance and explore its potential as a tool in drug discovery and development.

References

- 1. This compound | C7H12O3 | CID 141183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | Benchchem [benchchem.com]

- 4. Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

Tautomerism in Methyl 3-methyl-4-oxopentanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where a molecule exists in a dynamic equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond).[1] This equilibrium is a proton transfer process, and for most simple ketones, it heavily favors the more stable keto form. However, in β-dicarbonyl compounds like methyl 3-methyl-4-oxopentanoate, the enol form can be significantly stabilized. This stabilization arises from the conjugation of the C=C double bond with the remaining carbonyl group and the formation of a stable, six-membered intramolecular hydrogen bond.[2] Consequently, β-keto esters often exist as a significant mixture of both tautomers in solution, a factor that profoundly influences their reactivity and physicochemical properties.

The tautomeric equilibrium of this compound is depicted below, showing the keto form and the two possible (Z)-enol forms. The (Z)-enol forms are stabilized by an intramolecular hydrogen bond.

Caption: Keto-enol tautomerism of this compound.

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to several factors, with the solvent environment being one of the most significant.

-

Solvent Polarity: Polar, protic solvents such as water and methanol (B129727) can form intermolecular hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor. Conversely, non-polar aprotic solvents like hexane (B92381) and carbon tetrachloride do not compete for hydrogen bonding, thus favoring the intramolecularly hydrogen-bonded enol form.[3]

-

Temperature: Changes in temperature can also shift the equilibrium. The thermodynamics of the tautomerization (changes in enthalpy and entropy) will dictate the direction of the shift with varying temperature.

-

Substitution: The nature of the substituents on the β-dicarbonyl framework can influence the equilibrium through steric and electronic effects.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for the tautomeric equilibrium of this compound is not available, the following table provides estimated percentages of the enol form in various solvents. These estimations are based on data from structurally similar β-keto esters, such as acetoacetic acid and methyl 3-oxooctadecanoate.[1][4]

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Estimated % Enol |

| Hexane | 1.9 | Enol | 40 - 50% |

| Carbon Tetrachloride | 2.2 | Enol | ~49% |

| Chloroform-d (CDCl₃) | 4.8 | Keto | 10 - 20% |

| Acetone-d₆ | 21 | Keto | 5 - 10% |

| Acetonitrile-d₃ | 38 | Keto | < 5% |

| Methanol-d₄ | 33 | Keto | < 5% |

| Water (D₂O) | 80 | Keto | < 2% |

Disclaimer: The quantitative data presented in this table are estimations based on structurally related compounds and should be confirmed experimentally for this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, 4-methyl-3-oxopentanoic acid, with methanol.[5]

Materials:

-

4-methyl-3-oxopentanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-methyl-3-oxopentanoic acid and an excess of methanol (e.g., 5-10 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH (e.g., 1-5 mol%).

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.[6]

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and widely used method for quantifying the keto-enol tautomeric equilibrium.[7][8] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound (e.g., 10-20 mg) in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (e.g., several hours) to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest, a sufficient number of scans for a good signal-to-noise ratio, and accurate phasing and baseline correction.

-

-

Spectral Analysis and Calculation:

-

Identify the characteristic signals for the keto and enol tautomers. For this compound, the following signals are expected:

-

Keto form: A signal for the α-protons (-CH₂-) between the two carbonyl groups (typically in the range of 3.4-3.7 ppm).

-

Enol form: A signal for the vinylic proton (=CH-) (typically in the range of 5.0-5.6 ppm) and a broad signal for the enolic hydroxyl proton (-OH) (highly variable, often downfield, e.g., 12-15 ppm).

-

-

Integrate the area of a well-resolved signal unique to the keto form (Iketo) and a signal unique to the enol form (Ienol). It is crucial to use signals that can be accurately integrated and are free from overlap with other signals.

-

Calculate the percentage of the enol tautomer using the following formula, ensuring to account for the number of protons each signal represents (e.g., the keto -CH₂- signal represents two protons, while the enol =CH- signal represents one proton):

% Enol = [ (Ienol / nenol) / ( (Ienol / nenol) + (Iketo / nketo) ) ] * 100

where n is the number of protons for the respective signal.

-

The equilibrium constant (Keq) can be calculated as:

Keq = [Enol] / [Keto] = (Ienol / nenol) / (Iketo / nketo)

-

Visualized Workflows

Logical Relationship of Factors Affecting Tautomerism

Caption: Factors influencing the keto-enol tautomeric equilibrium.

Experimental Workflow for NMR-Based Quantification

Caption: Experimental workflow for NMR-based tautomer quantification.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemistry, significantly influenced by the surrounding environment, particularly the solvent. While quantitative data for this specific molecule is not extensively published, a strong predictive understanding can be derived from the behavior of analogous β-keto esters. The detailed experimental protocols provided herein for both the synthesis and the ¹H NMR-based quantification of tautomeric ratios offer a robust framework for researchers. This guide serves as a foundational resource for scientists in drug development and other fields where a comprehensive understanding of the physicochemical properties and reactivity of β-keto esters is paramount. Further experimental investigation is encouraged to establish precise quantitative data for the tautomeric equilibrium of this compound in various solvents.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cores.research.asu.edu [cores.research.asu.edu]

Technical Guide: Stability and Storage of Methyl 3-methyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of Methyl 3-methyl-4-oxopentanoate. Specific stability data for this compound is limited in publicly available literature. Therefore, this guide draws upon general principles for β-keto esters and data from structurally similar compounds, such as methyl acetoacetate (B1235776) and ethyl acetoacetate. It is imperative to conduct specific stability studies for this compound to establish its precise shelf-life and degradation profile for any application.

Introduction

This compound is a β-keto ester, a class of compounds widely used as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The stability of such intermediates is a critical factor that can influence the quality, purity, and yield of the final product. This guide summarizes the known stability profile, recommended storage conditions, and potential degradation pathways for this compound, based on the general behavior of β-keto esters.

Chemical Stability and Incompatibilities

β-Keto esters like this compound are generally stable under neutral, anhydrous conditions at ambient temperature. However, their stability is significantly affected by the presence of moisture, acids, bases, and oxidizing agents.

Key Incompatibilities:

-

Strong Bases: Contact with strong bases (e.g., sodium hydroxide, potassium hydroxide) will catalyze hydrolysis of the ester and can lead to subsequent decarboxylation.

-

Strong Acids: Acid-catalyzed hydrolysis can also occur, leading to the corresponding β-keto acid, which is prone to decarboxylation.

-

Strong Oxidizing Agents: These can react with the molecule, potentially leading to decomposition.

-

Heat and Ignition Sources: While generally stable at room temperature, prolonged exposure to high temperatures can accelerate degradation. As a combustible liquid, it should be kept away from open flames and sparks.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on general safety data sheets for similar β-keto esters.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, typically 2-8°C (refrigerated) for long-term storage. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, opaque container. | To prevent ingress of moisture and air, and to protect from light. |

| Location | A dry, well-ventilated area. | To prevent accumulation of vapors and ensure a safe storage environment. |

| Prohibitions | Away from heat, sparks, open flames, and incompatible substances. | To mitigate fire hazards and prevent chemical reactions. |

Potential Degradation Pathway

The most common degradation pathway for β-keto esters is hydrolysis followed by decarboxylation. This can be catalyzed by either acid or base.

Hydrolysis and Decarboxylation

Under aqueous acidic or basic conditions, the ester group of this compound is hydrolyzed to form 3-methyl-4-oxopentanoic acid. This resulting β-keto acid is unstable and readily undergoes decarboxylation upon gentle heating to yield a ketone (in this case, 3-methyl-2-butanone) and carbon dioxide.

Caption: General degradation pathway of a β-keto ester via hydrolysis and decarboxylation.

Experimental Protocol for Stability Testing

A formal stability study for this compound should be conducted to establish its re-test period or shelf life. The following is a generalized protocol based on the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Objective

To evaluate the stability of this compound under various environmental conditions over time.

Materials

-

At least three different batches of this compound.

-

Container closure system identical to the proposed storage and distribution packaging.

-

Validated stability-indicating analytical method (e.g., HPLC, GC) capable of separating the parent compound from potential degradation products.

Experimental Workflow

Caption: A generalized workflow for conducting a stability study.

Storage Conditions and Testing Frequency

The following conditions are based on ICH Q1A(R2) guidelines for drug substances.[3]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

*RH = Relative Humidity. Intermediate testing is recommended if a significant change occurs during accelerated testing.

Analytical Tests

The following tests should be performed at each time point:

-

Appearance: Visual inspection for color change or particulate matter.

-

Assay: Quantification of this compound content.

-

Degradation Products: Identification and quantification of any impurities or degradation products.

Conclusion

This compound, like other β-keto esters, is expected to be stable when stored under cool, dry, and inert conditions. Its primary degradation pathway involves hydrolysis and subsequent decarboxylation, which is accelerated by the presence of acids, bases, and elevated temperatures. For critical applications in research and drug development, it is essential to perform a comprehensive stability study following established guidelines to determine a precise shelf life and to ensure the material's quality over time.

References

- 1. Ich guideline for stability testing | PPTX [slideshare.net]

- 2. ICH Official web site : ICH [ich.org]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

Commercial availability of Methyl 3-methyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methyl-4-oxopentanoate (CAS No. 25234-83-7), focusing on its commercial availability, physicochemical properties, and detailed synthesis protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Commercial Availability

Contrary to initial assessments suggesting limited availability, this compound can be sourced from a number of chemical suppliers, primarily for research and development purposes. While it may not be a stock item for all major distributors, several companies specialize in offering this compound, either from existing inventory or through custom synthesis services.

Table 1: Potential Commercial Suppliers of this compound

| Supplier | Location | Contact Information/Website | Notes |

| Chongqing Chemieliva Pharmaceutical Co., Ltd. | China | [Contact Supplier] | Inquire for availability and purity specifications. |

| Beijing Realchem Technology Co., Ltd. | China | [Contact Supplier] | Inquire for availability and purity specifications. |

| Hefei TNJ Chemical Industry Co.,Ltd. | China | [Contact Supplier] | Inquire for availability and purity specifications. |

| Aceschem Inc. | USA | [Contact Supplier] | Inquire for availability and custom synthesis options. |

| Aromsyn Co., Ltd. | China | [Contact Supplier] | Inquire for availability and purity specifications. |

Note: Availability and lead times should be confirmed directly with the suppliers.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25234-83-7 | PubChem[1] |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC(C(=O)C)CC(=O)OC | PubChem[1] |

| InChI Key | DPWCQWVJGUAQCY-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Not specified (likely a liquid) | - |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

Synthesis of this compound

Given that direct commercial availability may be limited or subject to long lead times, a reliable synthesis protocol is crucial for researchers. A plausible and common strategy for the synthesis of β-keto esters such as this compound is the Fischer esterification of the corresponding carboxylic acid, in this case, 3-methyl-4-oxopentanoic acid.[2][3][4][5] A general workflow for this synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-methyl-4-oxopentanoic acid (Precursor)

This protocol describes a plausible method for synthesizing the carboxylic acid precursor, 3-methyl-4-oxopentanoic acid, via the alkylation of methyl acetoacetate.

Materials:

-

Methyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (B145695)

-

2-Bromopropane

-

Hydrochloric acid (HCl), concentrated

-

Sodium chloride (brine), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Enolate Formation: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Add methyl acetoacetate dropwise to the cooled sodium ethoxide solution with stirring. Allow the reaction to stir for 1 hour to ensure complete formation of the enolate.

-

Alkylation: Add 2-bromopropane dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

Hydrolysis and Decarboxylation: After cooling the reaction mixture, carefully add concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours. This will hydrolyze the ester and induce decarboxylation to form the desired keto acid.

-

Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic extracts and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-methyl-4-oxopentanoic acid.

Experimental Protocol: Fischer Esterification to this compound

This protocol details the acid-catalyzed esterification of 3-methyl-4-oxopentanoic acid with methanol (B129727).[2][3][4][5]

Materials:

-

Crude 3-methyl-4-oxopentanoic acid

-

Methanol, anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium chloride (brine), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 3-methyl-4-oxopentanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash with a saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the final product with high purity.

Logical Relationship in Synthesis

The synthesis of this compound is a sequential process where the successful formation of the final product is contingent on the completion of the preceding steps. The logical flow is critical for achieving a high yield and purity.

Caption: Logical flow of the synthesis process.

Conclusion

This compound, while not a universally stocked chemical, is commercially available through several specialized suppliers. For research needs that require more immediate access or larger quantities, the provided synthesis protocols, based on established organic chemistry principles, offer a reliable pathway to obtain this compound. The two-stage synthesis, involving the alkylation of an acetoacetate ester followed by Fischer esterification, is a robust method for producing the target molecule. Careful execution of the experimental procedures and purification steps is essential for obtaining a high-purity product suitable for applications in drug development and scientific research.

References

Methodological & Application

Synthesis of Methyl 3-methyl-4-oxopentanoate via Fischer Esterification: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 3-methyl-4-oxopentanoate through Fischer esterification of 3-methyl-4-oxopentanoic acid with methanol (B129727), utilizing a strong acid catalyst. The protocol herein details the necessary reagents, equipment, reaction conditions, and purification procedures to obtain the target ester. Furthermore, this note includes tabulated physical and spectroscopic data for the starting material and the final product to facilitate characterization and ensure purity. A graphical representation of the experimental workflow is also provided for clarity.

Introduction

This compound is a valuable keto-ester intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and fine chemicals. The Fischer esterification is a classic and efficient method for the synthesis of esters from carboxylic acids and alcohols, driven by an acid catalyst and typically requiring reflux conditions to proceed to completion. This application note presents a detailed protocol for the synthesis of this compound, a compound with the CAS number 25234-83-7.[1]

Materials and Methods

Materials and Equipment

The following table lists the chemical reagents and general laboratory equipment required for the synthesis.

| Reagent/Equipment | Grade/Specification |

| 3-methyl-4-oxopentanoic acid | Reagent Grade (≥98%) |

| Methanol (CH₃OH) | Anhydrous |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution |

| Sodium Chloride (NaCl) | Saturated Aqueous Solution (Brine) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade |

| Diethyl Ether (or Ethyl Acetate) | Reagent Grade |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Heating mantle or oil bath | |